

Technical Guide: Physicochemical and Synthetic Profile of 8-Fluoroquinoline-3-carboxylic Acid

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Compound of Interest

Compound Name: 8-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1340598

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **8-Fluoroquinoline-3-carboxylic acid**, alongside a detailed examination of its application in the synthesis of targeted therapeutic agents. The information is curated for professionals in the fields of chemical research and drug development, with a focus on precise data presentation and methodological clarity.

Core Physical Properties

8-Fluoroquinoline-3-carboxylic acid is a solid organic compound.^[1] While a definitive experimentally determined melting point is not consistently reported in publicly available literature, its predicted boiling point offers insight into its thermal stability.

Table 1: Physical and Chemical Properties of **8-Fluoroquinoline-3-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ FNO ₂	--INVALID-LINK--
Molecular Weight	191.16 g/mol	--INVALID-LINK--
Melting Point	Not Available	
Boiling Point	352.1 ± 27.0 °C (Predicted)	

Experimental Protocols: Determination of Physical Properties

While an experimental melting point for **8-Fluoroquinoline-3-carboxylic acid** is not readily available, a standard methodology for its determination would follow the capillary method.

Protocol for Melting Point Determination:

- Sample Preparation: A small, dry sample of **8-Fluoroquinoline-3-carboxylic acid** is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting range.
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

The boiling point of a high-boiling solid like **8-Fluoroquinoline-3-carboxylic acid** is typically determined under reduced pressure to prevent decomposition at high temperatures. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph or appropriate thermodynamic equations.

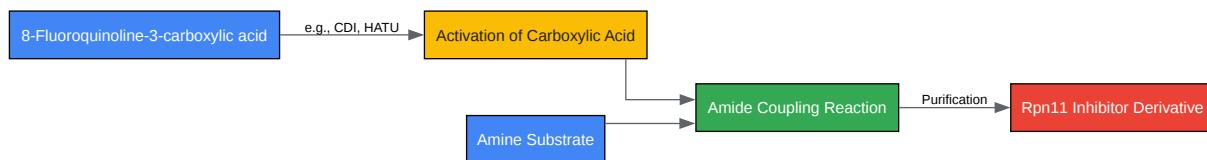
Role in Synthesis: Precursor to Rpn11 Inhibitors

8-Fluoroquinoline-3-carboxylic acid serves as a crucial starting material in the synthesis of a novel class of inhibitors targeting the proteasome subunit Rpn11.^[2] Rpn11 is a zinc-dependent metalloisopeptidase that plays a key role in the ubiquitin-proteasome system, a critical pathway for protein degradation.^[2] Inhibition of Rpn11 is a promising strategy in cancer therapy.^[2]

The synthesis involves the conversion of the carboxylic acid group to a carboxamide through coupling with various amines.^[2] This modular synthesis allows for the creation of a library of derivatives to explore structure-activity relationships.

Synthetic Workflow for Rpn11 Inhibitor Synthesis

The following diagram illustrates the logical workflow for the synthesis of Rpn11 inhibitors from **8-Fluoroquinoline-3-carboxylic acid**.



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Caption: Synthetic pathway from **8-Fluoroquinoline-3-carboxylic acid** to Rpn11 inhibitors.

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References

- 1. 8-Fluoroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
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